molecular formula C14H14N2O4S B5673158 1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA

1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B5673158
M. Wt: 306.34 g/mol
InChI Key: SGSRKIBSQMLPPJ-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a unique combination of a dimethoxyphenyl group and a furan-2-carbonyl group attached to a thiourea backbone, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA typically involves the reaction of 3,4-dimethoxyaniline with furan-2-carbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DIMETHOXYPHENYL)-3-(THIOUREA): Lacks the furan-2-carbonyl group, which may result in different chemical and biological properties.

    1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)UREA: Contains a urea group instead of a thiourea group, potentially altering its reactivity and applications.

Uniqueness

1-(3,4-DIMETHOXYPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the presence of both the dimethoxyphenyl and furan-2-carbonyl groups, which may confer specific properties not found in similar compounds. These unique features could make it valuable for certain applications in research and industry.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-18-10-6-5-9(8-12(10)19-2)15-14(21)16-13(17)11-4-3-7-20-11/h3-8H,1-2H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSRKIBSQMLPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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